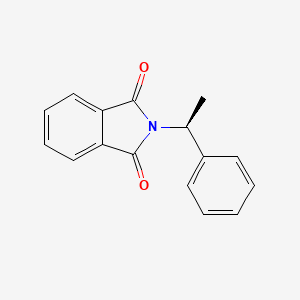
3-Hydroxy-4-nitrobenzyl azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-nitrobenzyl azetidine-1-carboxylate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to the compounds . This particular compound has a molecular formula of C11H12N2O5 and a molecular weight of 252.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-Hydroxy-4-nitrobenzyl azetidine-1-carboxylate, often involves the use of various synthetic strategies. One common method involves the treatment of 3-amino-4-aryl-azetidine with isothiocyanates in dichloromethane (DCM) at ambient temperature . Another approach includes the use of reductive elimination at alkyl–Pd(IV) promoted by benziodoxole tosylate as an oxidant and silver acetate (AgOAc) as an additive .
Industrial Production Methods
Industrial production methods for azetidines typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-nitrobenzyl azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Hydroxy-4-nitrobenzyl azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development.
Industry: Utilized in the production of polymers and other industrially relevant materials
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-nitrobenzyl azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique four-membered ring structure allows it to engage in various chemical interactions, which can influence its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative known for its biological activity.
4-Nitrobenzyl azetidine-1-carboxylate: A structurally similar compound with different functional groups.
Properties
Molecular Formula |
C11H12N2O5 |
|---|---|
Molecular Weight |
252.22 g/mol |
IUPAC Name |
(3-hydroxy-4-nitrophenyl)methyl azetidine-1-carboxylate |
InChI |
InChI=1S/C11H12N2O5/c14-10-6-8(2-3-9(10)13(16)17)7-18-11(15)12-4-1-5-12/h2-3,6,14H,1,4-5,7H2 |
InChI Key |
BHRCYTPHIKJUAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(=O)OCC2=CC(=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,8-Dihydro-6H-chromeno[3,4-c]isoquinolin-6-one](/img/structure/B11861863.png)

![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-hydroxyphenyl)methyl]-](/img/structure/B11861868.png)




![N-cyclopropylbenzo[d]thiazole-2-sulfonamide](/img/structure/B11861894.png)




![N-(2-Methylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B11861923.png)
